molecular formula C11H13N3OS B1621193 N-(6-amino-1,3-benzothiazol-2-yl)butanamide CAS No. 833430-30-1

N-(6-amino-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B1621193
CAS No.: 833430-30-1
M. Wt: 235.31 g/mol
InChI Key: PVUFOVSUKKNTNG-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)butanamide is a chemical compound built around the benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The benzothiazole nucleus is a versatile scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antimicrobial properties . This specific derivative features a 6-amino substitution and a butanamide chain, which are modifications that researchers can use to explore structure-activity relationships and optimize for specific biological targets. For instance, similar benzothiazole-carboxamide hybrids have shown significant anti-inflammatory and analgesic effects in preclinical models, with some compounds inhibiting inflammation comparably to standard drugs like diclofenac and celecoxib, while also demonstrating a favorable ulcerogenic index . Furthermore, benzothiazole derivatives have been investigated as potential anticonvulsant agents, showing activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens without associated neurotoxicity . The 2-aminobenzothiazole subunit is a particularly favorable ligand for synthesizing complexes and serves as a key building block for designing novel drug-like molecules . As such, this compound is a valuable chemical tool for researchers in medicinal chemistry, providing a foundational structure for the development and biological evaluation of new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFOVSUKKNTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361395
Record name N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833430-30-1
Record name N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The butanamide side chain facilitates reactivity through its carbonyl group and terminal chloride (when modified). Key examples include:

Electrophilic Aromatic Substitution (EAS)

The electron-rich 6-amino group on the benzothiazole ring directs electrophiles to the para position. Examples include:

  • Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups (Source ).

  • Sulfonation : Sulfanilamide substitution under neat fusion (165–195°C) yields N-(1,3-benzothiazol-2-yl)-2-(4-sulfamoylanilino)acetamide (60% yield) (Source ).

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation. For instance:

  • Knoevenagel Condensation : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/piperidine forms imine-linked derivatives (Source ).

Aldehyde PartnerCatalystProduct Application
4-NitrobenzaldehydePiperidineAntimicrobial agents
4-FluorobenzaldehydeNone (neat)Anticancer candidates

Complexation with Metal Ions

The benzothiazole nitrogen and amide oxygen act as coordination sites. Studies show:

  • Cu(II) Complexes : Enhanced antibacterial activity compared to the parent ligand (Source ).

  • Fe(III) Chelates : Improved stability in aqueous media (Source ).

Enzymatic Interactions

The compound’s butanamide group mimics peptide bonds, enabling interactions with proteases:

  • DPP-IV Inhibition : Substituted butanamide derivatives (e.g., N-[4-(6-methoxybenzothiazol-2-yl)tetrahydropyran-4-yl]butanamide) show potent inhibitory activity (IC<sub>50</sub> < 10 nM) against dipeptidyl peptidase IV, a target for type 2 diabetes (Source ).

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

DerivativeKey ModificationReactivity Trend
N-(6-Methoxybenzothiazol-2-yl)butanamideMethoxy vs. amino groupReduced nucleophilicity
N-(6-Nitrobenzothiazol-2-yl)butanamideNitro vs. amino groupEnhanced electrophilic substitution

Degradation Pathways

  • Hydrolysis : The amide bond cleaves under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, yielding 6-aminobenzothiazole and butanoic acid derivatives.

  • Oxidation : H<sub>2</sub>O<sub>2</sub>/Fe(II) generates sulfoxide byproducts on the benzothiazole sulfur (Source ).

Key Research Findings

  • Substitution at the 6-amino position significantly enhances bioactivity (e.g., antimicrobial, anticancer) compared to unsubstituted analogues (Source ).

  • The butanamide chain’s length optimizes binding to hydrophobic enzyme pockets (Source ).

  • Neat fusion reactions (165–200°C) minimize solvent use while maintaining high yields (Sources ).

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in designing targeted therapeutics.

Scientific Research Applications

Chemistry

N-(6-amino-1,3-benzothiazol-2-yl)butanamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables the development of new compounds with tailored properties.

Reaction Type Description
OxidationForms sulfoxides or sulfones.
ReductionConverts benzothiazole to its dihydro form.
SubstitutionAmino group can react with electrophiles.

The compound is studied for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits significant activity against various microbial strains.
Microbial Strain Activity Level
Bacillus subtilisSignificant
Escherichia coliSignificant
Candida albicansModerate
Aspergillus nigerModerate
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation. In vitro studies have shown efficacy against breast (MCF-7) and lung (A549) cancer cell lines.
    • Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Activity : Research indicates modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.
Inflammatory Cytokine Effect
IL-6Decreased
TNF-alphaDecreased

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against several pathogens, confirming its potential as a candidate for developing new antimicrobial agents.

Anticancer Evaluation

Research involving xenograft models demonstrated that derivatives similar to this compound significantly reduced tumor growth, highlighting its anticancer potential.

Anti-inflammatory Research

Studies have shown that the compound can effectively decrease levels of inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects at the Benzothiazole 6-Position

The 6-position substituent significantly influences biological activity and physicochemical properties. Key analogs and their substituents include:

Compound Name R (Position 6) Key Characteristics Reference
N-(6-Amino-1,3-benzothiazol-2-yl)butanamide -NH₂ High polarity; potential for strong hydrogen bonding and improved solubility -
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide -OCH₃ Electron-donating group; forms hydrogen-bonded dimers in crystal structures
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide -CF₃ Electron-withdrawing group; enhances metabolic stability and lipophilicity
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide -CH₃ Moderate lipophilicity; phenylbutanamide chain may enhance receptor affinity

Key Findings :

  • Amino Group (-NH₂): Enhances hydrogen-bonding capacity, as seen in similar compounds where amino groups participate in intermolecular N–H⋯N bonds . This property may improve target binding in biological systems.
  • Methoxy Group (-OCH₃): Forms stable crystalline structures via classical hydrogen bonds (e.g., N–H⋯N) and non-classical interactions (C–H⋯O), contributing to solid-state stability .

Amide Chain Modifications

The length and substitution of the amide chain influence pharmacokinetic properties:

Compound Name Amide Chain Biological Implications Reference
This compound Butanamide Longer chain increases lipophilicity; balance between solubility and membrane penetration -
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide Acetamide Shorter chain may reduce steric hindrance, favoring crystallinity and stability
N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Acetamide Compact structure with trifluoromethyl group enhances metabolic stability
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide 2-Phenylbutanamide Bulky phenyl group may enhance receptor selectivity or π-π stacking interactions

Key Findings :

  • Butanamide vs. Acetamide : The extended butanamide chain in the target compound may improve binding to hydrophobic pockets in enzymes or receptors compared to shorter acetamide analogs .
  • Phenylbutanamide : The aromatic moiety in analogs like N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide could facilitate π-π interactions, enhancing affinity for aromatic residues in target proteins .

Biological Activity

N-(6-amino-1,3-benzothiazol-2-yl)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3OS
  • Molecular Weight : 235.3 g/mol
  • CAS Number : 833430-30-1

The compound features a benzothiazole ring, which is known for its diverse biological activities, making it a promising scaffold for drug development.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a critical role in glucocorticoid metabolism. Inhibition of this enzyme can lead to decreased levels of active glucocorticoids in the body, impacting various biochemical pathways involved in stress response and metabolism.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various microbial strains:

Microbial StrainActivity Level
Bacillus subtilisSignificant
Escherichia coliSignificant
Candida albicansModerate
Aspergillus nigerModerate

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism : The compound may induce apoptosis and inhibit cell cycle progression.

In one study, derivatives similar to this compound were found to significantly reduce tumor growth in xenograft models .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance:

Inflammatory CytokineEffect
IL-6Decreased
TNF-alphaDecreased

This suggests that this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Conducted by Bhusari et al., this study assessed the compound's activity against various pathogens. Results showed significant antibacterial and antifungal effects, highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    • A study by Uremic et al. focused on the anticancer properties of similar benzothiazole derivatives. The results indicated that these compounds inhibited cancer cell proliferation and induced apoptosis in vitro .
  • Anti-inflammatory Research :
    • Research by Sadhasivam et al. demonstrated that benzothiazole derivatives exhibit anti-inflammatory activity by modulating cytokine levels in vitro, suggesting therapeutic applications for inflammatory conditions .

Q & A

Basic Research Question

  • ¹H NMR : The NH proton of the amide appears as a singlet near δ 10–13 ppm (). Aromatic protons in the benzothiazole ring resonate as multiplets between δ 7.0–8.5 ppm ().
  • IR : Strong absorption bands at ~1668 cm⁻¹ (amide C=O stretch) and ~3178 cm⁻¹ (N-H stretch) confirm the butanamide moiety ().
  • UV-Vis : Benzothiazole derivatives exhibit λmax at ~260–300 nm due to π→π* transitions ().
    For complex mixtures, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

How do hydrogen-bonding interactions influence the solid-state stability of this compound?

Advanced Research Question
Intermolecular N-H⋯N and C-H⋯O hydrogen bonds () stabilize crystal lattices, forming dimers or ribbons. For example:

  • Classical H-bonds : Between the amide N-H and benzothiazole N atoms (d ~2.8–3.0 Å).
  • Non-classical interactions : C-H⋯O bonds (d ~3.3 Å) and S⋯S contacts (d ~3.6 Å) contribute to packing ().
    Thermal analysis (TGA/DSC) and variable-temperature XRD can correlate H-bond strength with thermal stability. Etter’s graph-set analysis () classifies these motifs into chains (C(4)) or rings (R2<sup>2</sup>(8)) .

What strategies are recommended for troubleshooting low yields in the synthesis of this compound analogs?

Basic Research Question

  • Reagent quality : Use freshly distilled thionyl chloride () or anhydrous solvents to prevent hydrolysis.
  • Catalysis : Add DMAP to accelerate acylation ().
  • Workup : Neutralize excess acid with NaHCO3 before extraction ().
    If intermediates precipitate prematurely, adjust solvent polarity (e.g., DMF for polar substrates). Monitor by LC-MS to identify side products .

How can computational chemistry aid in predicting the reactivity of this compound in biological systems?

Advanced Research Question

  • Docking studies : Predict binding modes to targets (e.g., proteases in ) using AutoDock or Schrödinger.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity ().
  • MD simulations : Model solvation effects and conformational flexibility of the butanamide chain.
    Validate predictions with experimental assays (e.g., enzyme inhibition in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Reactant of Route 2
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N-(6-amino-1,3-benzothiazol-2-yl)butanamide

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